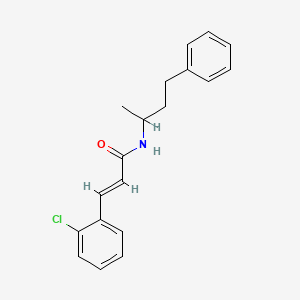![molecular formula C13H15Cl3N2O2S B5435013 2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5435013.png)
2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a complex organic compound featuring a sulfonyl group attached to a trichlorophenyl ring and an octahydropyrrolo[1,2-a]pyrazine moiety. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the octahydropyrrolo[1,2-a]pyrazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines. The trichlorophenylsulfonyl group is then introduced via sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl ring, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves interactions with various molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the trichlorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core but differ in their substituents, leading to variations in biological activity and applications.
Sulfonylated aromatic compounds: Compounds with sulfonyl groups attached to aromatic rings, such as sulfonylbenzenes, exhibit similar chemical reactivity but different biological profiles.
Uniqueness
2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is unique due to its specific combination of a trichlorophenylsulfonyl group and an octahydropyrrolo[1,2-a]pyrazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O2S/c14-10-6-12(16)13(7-11(10)15)21(19,20)18-5-4-17-3-1-2-9(17)8-18/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYHZJDAQXPXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5434936.png)
![(5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5434941.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
![(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide](/img/structure/B5434953.png)

![N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5434960.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B5434972.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
![(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5435000.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B5435025.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5435031.png)
